molecular formula C20H16N4O3S B2872540 4-(1,3-dioxoisoindolin-2-yl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide CAS No. 433315-44-7

4-(1,3-dioxoisoindolin-2-yl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B2872540
CAS No.: 433315-44-7
M. Wt: 392.43
InChI Key: HKLVHWRPGPMDQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1,3-dioxoisoindolin-2-yl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide is a synthetic organic compound designed for research applications, particularly in medicinal chemistry and drug discovery. This molecule features a hybrid architecture, incorporating a phthalimide (1,3-dioxoisoindolin) moiety and a 5-isopropyl-1,3,4-thiadiazole ring linked through a benzamide bridge. This structure combines privileged pharmacophores known to confer significant biological activity. The 1,3,4-thiadiazole scaffold is recognized in scientific literature for its broad pharmacological potential, including documented anticancer properties . Research on analogous compounds has shown that 1,3,4-thiadiazole derivatives can act via the inhibition of key enzymes such as 15-lipoxygenase-1 (15-LOX-1), a target implicated in the pathogenesis of various neoplastic diseases, suggesting a potential mechanism of action for this class of molecules . Furthermore, the phthalimide group is associated with a range of bioactivities, contributing to the compound's potential as a versatile intermediate for the development of novel therapeutic agents . This chemical is provided For Research Use Only and is strictly intended for laboratory research purposes such as in vitro bio-screening, hit-to-lead optimization, and structure-activity relationship (SAR) studies. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with care, consulting the safety data sheet (SDS) before use.

Properties

IUPAC Name

4-(1,3-dioxoisoindol-2-yl)-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O3S/c1-11(2)17-22-23-20(28-17)21-16(25)12-7-9-13(10-8-12)24-18(26)14-5-3-4-6-15(14)19(24)27/h3-11H,1-2H3,(H,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKLVHWRPGPMDQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(S1)NC(=O)C2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(1,3-Dioxoisoindolin-2-yl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This compound features a complex structure combining an isoindoline moiety with a thiadiazole derivative, which are known for their diverse biological effects.

Molecular Structure and Properties

The molecular formula of this compound is C20H16N4O3S, with a molecular weight of 392.43 g/mol. The structure includes functional groups that are significant for its biological activity, particularly the dioxoisoindoline and thiadiazole components.

PropertyValue
Molecular FormulaC20H16N4O3S
Molecular Weight392.43 g/mol
Purity≥95%

Anticancer Activity

Research indicates that compounds containing the 1,3,4-thiadiazole moiety exhibit significant anticancer properties. For instance, derivatives similar to this compound have shown cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated that these compounds can induce apoptotic cell death in MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines. The median inhibitory concentration (IC50) values for these compounds often fall in the range of 2.32 µg/mL to 10.10 µg/mL depending on structural modifications .

The anticancer mechanisms attributed to thiadiazole derivatives include:

  • Inhibition of DNA and RNA synthesis.
  • Interaction with key kinases involved in tumorigenesis.
  • Induction of apoptosis through mitochondrial pathways .

Other Biological Activities

In addition to anticancer effects, the compound may exhibit:

  • Antimicrobial Activity : Thiadiazole derivatives are known for their antibacterial and antifungal properties.
  • Anti-inflammatory Effects : Some studies suggest that these compounds can modulate inflammatory responses.
  • Antioxidant Properties : The presence of specific functional groups contributes to the antioxidant capacity of the compound .

Study 1: Cytotoxicity Evaluation

A study evaluated the cytotoxicity of various thiadiazole derivatives against MCF-7 and HepG2 cell lines using the MTT assay. The results indicated that structural modifications significantly influenced activity. For example, a compound with an ethoxy group showed an IC50 value of 5.36 µg/mL, while another variant with a furoyl moiety exhibited an IC50 value of 3.21 µg/mL .

Study 2: In Vivo Efficacy

An in vivo study demonstrated the targeting ability of a related thiadiazole compound in tumor-bearing mice models. The study highlighted the potential for these compounds to selectively target cancer cells while minimizing effects on healthy tissues .

Scientific Research Applications

Based on the search results, here's what is known about the compound 4-(1,3-dioxoisoindolin-2-yl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide and related compounds:

About this compound

  • It is a research compound with the molecular formula C20H16N4O3S and a molecular weight of 392.43.
  • The compound's purity is usually around 95%.
  • IUPAC name: 4-(1,3-dioxoisoindol-2-yl)-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)benzamide.

Potential applications based on related research:

Although the search results do not specifically detail the applications of this compound, they do provide information on related compounds and their potential applications, primarily as COX-II inhibitors .

  • COX-II Inhibition: Several compounds with pyrazole, thiourea, benzimidazole, and diarylpyrazole structures have demonstrated COX-II inhibitory activity . For example, PYZ16 exhibited high COX-II inhibition and selectivity compared to Celecoxib .
  • Anti-inflammatory Activity: Some of the compounds have shown in vivo anti-inflammatory activity . PYZ16, for instance, showed 64.28% inhibition compared to 57.14% for Celecoxib in one study .
  • Dual COX-II/5-LOX Inhibition: Some compounds have the potential to inhibit both COX-II and 5-LOX .

Relevant Compounds

  • N-(5-Isopropyl-1,3,4-thiadiazol-2-yl)benzamide: This compound has the molecular formula C12H13N3OS .
  • N-{(2-(2,6-dioxo(3-piperidyl)-1,3-dioxo-2,3-dihydro-1H-isoindolin-4-yl)methyl}cyclopropylcarboxamide: This isoindole-imide compound is a TNF inhibitor .
  • 4-((1,3-dioxoisoindolin-2-yl)methyl)phenethyl 4-methylbenzenesulfonate: The crystal structure of this compound has been determined .
  • (1,3-Dioxo-1,3-dihydro-2h-isoindol-2-yl)methyl dimethylcarbamodithioate: This compound has various names and identifiers, including CAS number 6310-32-3 .

Comparison with Similar Compounds

Physicochemical Properties

  • The 1,3-dioxoisoindolin moiety introduces a rigid, planar structure that could reduce solubility compared to more polar substituents like the cyanoacrylamido group in 7c–7d . This contrasts with the sulfonamide analog , which exhibits poor solubility despite its ionizable sulfonamide group.

Structural Advantages

  • This feature is shared with the sulfonamide analog but absent in 7c–7f.

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